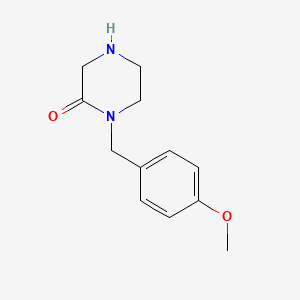

1-(4-Methoxybenzyl)piperazin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWPWJJUTSFCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602372 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-38-1 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, a robust and reproducible synthetic pathway, detailed characterization methods, and an exploration of its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1] This is due to their unique physicochemical properties, including their ability to engage in various non-covalent interactions with biological targets and their favorable pharmacokinetic profiles. The introduction of a lactam functionality to form a piperazin-2-one core further refines these properties, offering a rigidified structure that can orient substituents in a well-defined three-dimensional space. The N-1 substituent, in this case, a 4-methoxybenzyl group, plays a crucial role in modulating the molecule's properties, including its lipophilicity and potential interactions with target proteins.

Chemical Structure and Properties

1-(4-Methoxybenzyl)piperazin-2-one is a disubstituted piperazinone with the following key structural features:

-

Core Heterocycle: A six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.

-

Lactam Group: A carbonyl group at position 2, forming an amide bond within the ring.

-

N-1 Substituent: A 4-methoxybenzyl group attached to the nitrogen atom at position 1.

The presence of the aromatic ring and the methoxy group influences the molecule's electronic and steric properties, which are critical for its biological activity and synthetic accessibility.

Table 1: Physicochemical Properties of 1-(4-Methoxybenzyl)piperazin-2-one

| Property | Value | Source |

| CAS Number | 893747-38-1 | Echemi[2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Echemi[2] |

| Molecular Weight | 220.27 g/mol | Echemi[2] |

| IUPAC Name | 1-(4-methoxybenzyl)piperazin-2-one | Echemi[2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | N/A |

Diagram 1: Chemical Structure of 1-(4-Methoxybenzyl)piperazin-2-one

Caption: 2D structure of 1-(4-Methoxybenzyl)piperazin-2-one.

Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one

The synthesis of 1-(4-Methoxybenzyl)piperazin-2-one can be efficiently achieved through a two-step process. This synthetic strategy is designed for clarity, reproducibility, and scalability.

Diagram 2: Synthetic Pathway

Sources

An In-depth Technical Guide to 1-[(4-methoxyphenyl)methyl]piperazin-2-one

This technical guide provides a comprehensive overview of 1-[(4-methoxyphenyl)methyl]piperazin-2-one, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific data for this molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for scientific professionals.

Core Compound Identification and Chemical Properties

1-[(4-methoxyphenyl)methyl]piperazin-2-one is a derivative of piperazin-2-one, featuring a 4-methoxybenzyl group attached to the nitrogen atom at position 1. This structural motif is of interest due to the prevalence of the piperazine core in numerous biologically active compounds.[1][2]

Synonyms and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 1-[(4-methoxyphenyl)methyl]piperazin-2-one.

| Identifier | Value |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperazin-2-one |

| CAS Number | 893747-38-1 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Synonyms | 1-(4-Methoxybenzyl)piperazin-2-one |

Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

| LogP | A positive value is predicted, suggesting some lipophilicity |

Synthesis and Methodologies

While a specific, detailed synthesis protocol for 1-[(4-methoxyphenyl)methyl]piperazin-2-one is not widely published, its structure lends itself to established synthetic strategies for N-substituted piperazin-2-ones. A plausible and efficient approach would involve a multi-step synthesis.

Proposed Synthetic Pathway

A logical synthetic route could be a tandem reductive amination followed by a cyclization reaction.[3] This method is advantageous for its efficiency and potential for diversification.

Experimental Protocol:

-

Reductive Amination: React N-(2-oxoethyl)acetamide with 4-methoxybenzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate secondary amine. The reaction is typically carried out in a suitable solvent like acetonitrile, often with the addition of acetic acid to facilitate the reaction.[3]

-

Cyclization: The intermediate amine can then undergo an intramolecular N,N'-acyl transfer to form the piperazin-2-one ring. This cyclization can often be achieved in the same pot as the reductive amination, streamlining the process.[3]

Another potential synthetic route could involve Jocic-type reactions with an appropriately N-substituted diamine, which has been shown to be effective for the synthesis of 1-substituted piperazinones.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 1-[(4-methoxyphenyl)methyl]piperazin-2-one based on the tandem reductive amination and cyclization strategy.

Caption: Potential biological targets for piperazine-based compounds.

Safety and Handling

As a matter of good laboratory practice, 1-[(4-methoxyphenyl)methyl]piperazin-2-one should be handled with care, following standard safety protocols for chemical reagents. While a specific material safety data sheet (MSDS) is not widely available, general precautions for piperazine derivatives should be observed. [5][6][7][8]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-[(4-methoxyphenyl)methyl]piperazin-2-one represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a foundational understanding of its identity, plausible synthetic routes, potential pharmacological relevance, and necessary safety precautions. It is our hope that this document will serve as a valuable resource for researchers and scientists, encouraging further exploration into the properties and applications of this and related compounds.

References

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

-

s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]

-

Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360–2365. [Link]

-

Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Semantic Scholar. [Link]

-

Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

-

Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(22), 3569-3578. [Link]

-

Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

-

Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12216-12219. [Link]

-

Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

de Oliveira, R., de Freitas, R. M., & de Castro, M. V. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-38. [Link]

-

Anonymous. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(5), 603-611. [Link]

-

de la Cruz, P., Díez-de-los-Ríos, E., de la Hoz, A., & Díaz-Ortiz, Á. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2931–2940. [Link]

- CN1634901A - Process for preparing N-benzyl piperazine - Google P

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 11(3), 807–817. [Link]

-

Process for preparing N-benzyl piperazine - Patsnap Eureka. [Link]

-

Sharma, R., Kumar, R., & Kumar, S. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4476–4482. [Link]

-

Jadhav, H. R., & Kalaskar, M. V. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 231-240. [Link]

-

Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurveda Journal of Health. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and methanol

An In-Depth Technical Guide to Determining the Solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and Methanol

Foreword: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a candidate compound is its solubility. Poor solubility can precipitate a cascade of issues, from unreliable results in in vitro bioassays to poor bioavailability and complex formulation requirements, ultimately leading to costly late-stage failures. This guide provides a comprehensive framework for the systematic determination of the solubility of a novel piperazine derivative, 1-(4-Methoxybenzyl)piperazin-2-one, in two critical organic solvents: dimethyl sulfoxide (DMSO) and methanol.

As a Senior Application Scientist, my objective extends beyond presenting a mere protocol. This document is designed to be a self-validating system of logic and methodology. We will delve into the causality behind each experimental choice, grounding our practical steps in the fundamental principles of physical chemistry. This ensures that the data generated is not only accurate but also contextually understood, empowering researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.

Introduction to the Compound and Solvents

The Molecule of Interest: 1-(4-Methoxybenzyl)piperazin-2-one

1-(4-Methoxybenzyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core. The piperazine scaffold is a privileged structure in medicinal chemistry, known for improving aqueous solubility and pharmacokinetic properties.[1] The presence of a methoxybenzyl group introduces a degree of lipophilicity and potential for specific molecular interactions.

-

Chemical Structure:

Understanding the interplay between the polar piperazinone ring (with its amide and amine functionalities capable of hydrogen bonding) and the more non-polar methoxybenzyl group is key to predicting its behavior in different solvents.

The Solvents: DMSO and Methanol

The choice of solvent is paramount in both early-stage screening and later formulation development.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is often called a "universal solvent" in drug discovery.[3] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS).[4]

-

Methanol (MeOH): A polar protic solvent, methanol is widely used in organic synthesis, purification, and as a component of mobile phases in chromatography.[2][5] Its protic nature (due to the hydroxyl group) allows it to act as both a hydrogen bond donor and acceptor, leading to different solute-solvent interactions compared to DMSO.

The Theoretical Framework: Kinetic vs. Thermodynamic Solubility

A critical distinction must be made between two types of solubility measurements, as they answer different experimental questions.[6]

-

Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[7] This value is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period (e.g., 24 hours or more) and is the gold standard for formulation and biopharmaceutical classification.[8][9] The "shake-flask" method is the most reliable technique for its determination.[9]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous or organic medium.[4] The resulting value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[6] Kinetic solubility is crucial in early drug discovery for assessing the suitability of compounds for HTS bioassays, where compounds are typically diluted from DMSO stocks.[4]

The free energy of dissolution (ΔG) governs this process, as described by the equation ΔG = ΔH – TΔS, where a more negative ΔG indicates greater solubility. The interplay between the enthalpy of dissolution (ΔH, the energy required to break the crystal lattice and form solvent-solute interactions) and the entropy of mixing (ΔS) determines the final equilibrium state.

Experimental Design and Rationale

This guide outlines two distinct, validated protocols to measure both thermodynamic and kinetic solubility. The choice of High-Performance Liquid Chromatography (HPLC) with UV detection as the quantification method is based on its high precision, ability to separate the analyte from potential impurities or degradants, and widespread availability in research laboratories.[9]

Rationale for Thermodynamic Solubility Protocol

The objective is to achieve a true equilibrium between the solid state of 1-(4-Methoxybenzyl)piperazin-2-one and its dissolved state in each solvent.

-

Method: The universally recognized shake-flask method will be used.[9]

-

Starting Material: Solid, crystalline compound is used to ensure the measurement reflects the energy required to overcome the crystal lattice forces.

-

Equilibration Time: A 24-hour incubation period is chosen to provide sufficient time for the system to reach equilibrium, a standard practice for this method.[7][8]

-

Phase Separation: Filtration through a low-binding filter (e.g., PVDF) is critical to separate the saturated supernatant from undissolved solid without significant loss of the analyte due to adsorption.[9]

Rationale for Kinetic Solubility Protocol

The objective is to simulate the conditions of a typical high-throughput screening assay and determine the point of precipitation.

-

Method: A high-throughput plate-based method will be used.

-

Starting Material: A high-concentration stock solution in 100% DMSO is the standard starting point for kinetic assays.[8]

-

Solvent Addition: The experiment is initiated by adding the DMSO stock to the test solvent (methanol), which mimics the dilution process in a biological assay.

-

Equilibration Time: A shorter incubation time (e.g., 2 hours) is used, as this reflects the non-equilibrium conditions of most in vitro screens.[8]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol establishes the equilibrium solubility of 1-(4-Methoxybenzyl)piperazin-2-one.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-Methoxybenzyl)piperazin-2-one (e.g., 2-5 mg) into separate 1.5 mL glass vials. Ensure there is visible undissolved solid.

-

To each set of vials (run in triplicate), add 1.0 mL of the respective solvent (DMSO or Methanol).

-

Seal the vials securely.

-

-

Equilibration:

-

Phase Separation:

-

After 24 hours, allow the vials to stand for 30 minutes to let the excess solid settle.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.[9]

-

-

Sample Analysis (HPLC Quantification):

-

Prepare a series of calibration standards of the compound in the relevant solvent (DMSO or Methanol) at known concentrations (e.g., from 1 µg/mL to 1000 µg/mL).

-

Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a predetermined λ_max for the compound.

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the final thermodynamic solubility in µg/mL or mM.

-

Protocol 2: Kinetic Solubility Determination

This protocol measures the concentration at which the compound precipitates from a DMSO stock solution into methanol.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 1-(4-Methoxybenzyl)piperazin-2-one (e.g., 20 mM) in 100% DMSO.

-

-

Assay Plate Preparation:

-

In a 96-well plate, add 198 µL of methanol to multiple wells.

-

Add 2 µL of the 20 mM DMSO stock solution to the methanol-containing wells (this creates a 1:100 dilution, a final DMSO concentration of 1%, and a nominal compound concentration of 200 µM).

-

Mix thoroughly by shaking the plate for 1 minute.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[8]

-

-

Precipitate Removal:

-

After incubation, separate the soluble fraction from any precipitate. This is typically done by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen®) under vacuum into a clean collection plate.

-

-

Sample Analysis (HPLC Quantification):

-

Analyze the filtrate directly by HPLC-UV using the same method and calibration standards as described in Protocol 1 (Section 4.1, Step 4).

-

-

Data Analysis:

-

Quantify the concentration of the compound in the filtrate using the calibration curve.

-

The resulting concentration is the kinetic solubility under these specific conditions (e.g., 1% DMSO in methanol, 2-hour incubation).

-

Data Presentation and Visualization

Quantitative data should be summarized in clear, structured tables.

Table 1: Physicochemical Properties of 1-(4-Methoxybenzyl)piperazin-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| SMILES | COC1=CC=C(C=C1)CN2CCNCC2=O |[2] |

Table 2: Template for Thermodynamic Solubility Results

| Solvent | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. | Molar Solubility (mM) |

|---|---|---|---|---|---|---|

| DMSO |

| Methanol | | | | | | |

Table 3: Template for Kinetic Solubility Results

| Solvent System | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean Solubility (µM) | Std. Dev. |

|---|

| 1% DMSO in Methanol | | | | | |

Visualization of Experimental Workflows

Diagrams created using Graphviz clarify the logical flow of each protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The protocols detailed in this guide provide a robust and scientifically grounded approach to characterizing the solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and methanol. By distinguishing between and systematically measuring both thermodynamic and kinetic solubility, researchers can generate a comprehensive data package. This information is not merely a set of numbers; it is a critical tool for diagnosing potential liabilities, guiding medicinal chemistry efforts, and building a solid foundation for downstream formulation and preclinical development. Adherence to these self-validating methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery projects.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Martinez, M. N., & Amidon, G. L. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Mixture of DMF and DMSO. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

-

Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ProQuest. [Link]

-

Buchta, D. R. (1987). A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography. DTIC. [Link]

-

Derdour, A., & Nancarrow, P. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. Journal of Chemical & Engineering Data. [Link]

-

Seethalakshmi, S., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr Journals. [Link]

-

Sanphui, P., et al. (2016). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. [Link]

-

Keselytė, A. (2023). Question on "What are the best parameters for DMSO analysis by using HPLC system?". ResearchGate. [Link]

-

Amar Healthcare. (n.d.). Manufacturer of 1-(4-Methoxy phenyl) Piperazine CAS No 38212-30-5. Retrieved from [Link]

-

Waters. (n.d.). Is it safe to inject DMSO on an HPLC column?. Retrieved from [Link]

-

Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one: A Comparative Analysis for Drug Discovery

Abstract

Piperazin-2-one represents a privileged scaffold in medicinal chemistry, offering a conformationally constrained diamine surrogate that is frequently incorporated into biologically active molecules. The strategic substitution on its nitrogen atoms at the N1 and N4 positions dictates the molecule's physicochemical properties, reactivity, and ultimately, its utility in drug development. This guide provides a detailed comparative analysis of two key isomers: 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one. We will dissect their structural nuances, explore the profound impact of substituent placement on synthetic strategy, and discuss the implications for their application as intermediates and pharmacophores in modern pharmaceutical research.

Introduction: The Piperazin-2-one Core and the Significance of N-Substitution

The piperazin-2-one heterocycle is a six-membered ring containing two nitrogen atoms and a carbonyl group. Its rigid, chair-like conformation makes it an attractive building block for introducing specific spatial orientations in a target molecule. The critical distinction between the two nitrogens—one being an amide (N1) and the other an amine (N4)—is the foundation of their differential reactivity and synthetic utility.

This guide focuses on two benzyl-substituted derivatives that, while structurally similar, serve fundamentally different roles in synthesis and drug design:

-

1-(4-Methoxybenzyl)piperazin-2-one: Here, the N1 amide nitrogen is substituted. The substituent is not just a benzyl group but a p-methoxybenzyl (PMB) group, a crucial detail that imparts unique chemical properties.

-

4-benzylpiperazin-2-one: In this isomer, the N4 amine nitrogen is substituted, leaving the N1 amide nitrogen available for further modification.

Understanding the differences between these two molecules is paramount for researchers designing synthetic routes and developing structure-activity relationships (SAR) for new chemical entities.

Structural and Physicochemical Dissection

The primary difference lies in the point of attachment of the benzyl group and the presence of the methoxy substituent. This seemingly minor change creates two distinct chemical entities with different properties and applications.

Figure 1: Chemical structures of the two isomeric piperazin-2-ones.

The para-methoxy group on the 1-substituted isomer is a strong electron-donating group. This has two major consequences:

-

Electronic Modulation: It increases the electron density of the aromatic ring, which can influence pi-stacking interactions and metabolic stability.

-

Protecting Group Functionality: The electron-rich nature of the PMB group makes it susceptible to oxidative cleavage, turning it into a versatile protecting group for the N1 amide position.[1][2] This is perhaps the most significant functional difference between the two molecules.

Comparative Physicochemical Properties

The following table summarizes the key properties of each compound, providing a quantitative basis for comparison.

| Property | 1-(4-Methoxybenzyl)piperazin-2-one | 4-benzylpiperazin-2-one |

| CAS Number | 893747-38-1[3] | 13754-41-1[4] |

| Molecular Formula | C₁₂H₁₆N₂O₂[3] | C₁₁H₁₄N₂O[4] |

| Molecular Weight | 220.27 g/mol [3] | 190.24 g/mol [4] |

| N1 Position | Substituted (Tertiary Amide) | Unsubstituted (Secondary Amide) |

| N4 Position | Unsubstituted (Secondary Amine) | Substituted (Tertiary Amine) |

| Key Functional Feature | N1-PMB group acts as a protecting group | Free N1-H for derivatization |

Synthesis and Reactivity: Two Divergent Paths

The distinct substitution patterns dictate entirely different synthetic strategies and reactive potentials. One molecule is primarily a tool for controlled, multi-step synthesis, while the other is a scaffold for direct library generation.

Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one

The synthesis of N1-substituted piperazinones can be achieved through methods like the Jocic-type reaction, which allows for regioselective substitution.[5][6] A common conceptual pathway involves the cyclization of an N-substituted diamine precursor.

Illustrative Protocol: Synthesis via N-PMB Ethylenediamine

-

Step 1: Preparation of N-(4-Methoxybenzyl)ethane-1,2-diamine. React ethylenediamine with one equivalent of 4-methoxybenzyl chloride under basic conditions. Careful control of stoichiometry is required to minimize dialkylation.

-

Step 2: Acylation. React the resulting N-PMB diamine with an activated acetic acid derivative, such as chloroacetyl chloride, to selectively acylate the more nucleophilic primary amine.

-

Step 3: Intramolecular Cyclization. Under basic conditions (e.g., sodium hydride in THF), the secondary amine displaces the chloride to form the piperazin-2-one ring.

The true value of this molecule lies in its subsequent reactivity. The N4 secondary amine is now available for modification, while the N1 amide is "protected."

Synthesis of 4-benzylpiperazin-2-one

This isomer is more straightforwardly synthesized by direct alkylation of the parent piperazin-2-one scaffold.

Illustrative Protocol: Direct N4-Alkylation

-

Step 1: Starting Material. Begin with commercially available piperazin-2-one.

-

Step 2: Benzylation. React piperazin-2-one with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like acetonitrile. The N4 amine is significantly more nucleophilic than the N1 amide nitrogen, leading to highly selective alkylation at the desired position.

The product, 4-benzylpiperazin-2-one, possesses a free N1-H. This amide proton can be deprotonated with a strong base, and the resulting anion can be used in subsequent alkylation or acylation reactions to build molecular complexity.

Comparative Synthetic Workflow

The following diagram illustrates the divergent synthetic utility of these two isomers.

Figure 2: Divergent synthetic pathways for the two isomers.

Role in Medicinal Chemistry and Drug Development

The piperazine scaffold is a cornerstone of modern drug design, appearing in numerous approved drugs.[7] The choice between using 1-(4-methoxybenzyl)piperazin-2-one or 4-benzylpiperazin-2-one as a starting material has profound implications for a drug discovery campaign.

The Strategic Value of the p-Methoxybenzyl (PMB) Group

The PMB group is more than just a bulky substituent; it is a strategic tool.[8]

-

Metabolic Implications: The methoxy group provides a "soft spot" for metabolism via O-demethylation by cytochrome P450 enzymes. This can be used to design prodrugs or to control the pharmacokinetic profile of a molecule.[9]

-

Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket that a simple benzyl group cannot.[8]

-

Orthogonal Deprotection: In complex total synthesis, the ability to remove the PMB group under specific oxidative conditions (using DDQ) without affecting other protecting groups (like Boc or standard benzyl groups) is a significant advantage.[2][10] This allows for precise, late-stage modifications of a lead compound.

Molecules containing the 4-methoxybenzyl moiety have been investigated for a range of biological activities, including targeting poly (ADP-ribose) polymerase (PARP) in cancer cells.[11]

The Utility of the 4-Benzylpiperazin-2-one Scaffold

The 4-benzylpiperazin-2-one structure is a common feature in compounds designed to interact with the central nervous system. The benzylpiperazine core is known to have activity at various receptors.[12][13]

-

Lipophilicity and BBB Penetration: The benzyl group increases the lipophilicity of the molecule, which can aid in crossing the blood-brain barrier (BBB).

-

Scaffold for Library Synthesis: Its primary utility is as a ready-made scaffold. Medicinal chemists can take this core and quickly generate a large library of analogs by varying the substituent at the N1 position, enabling rapid exploration of the SAR for a given biological target.

Conclusion

While 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one are simple isomers of a substituted piperazinone, they are not interchangeable. Their differences are a clear illustration of how subtle structural changes lead to vastly different chemical personalities and applications.

-

1-(4-Methoxybenzyl)piperazin-2-one is best viewed as a protected building block . Its value is in multi-step, controlled synthesis where the PMB group masks the N1 amide, directing reactivity to the N4 position, before being strategically removed.

-

4-benzylpiperazin-2-one is a foundational scaffold . It provides a stable core with a reactive N1-amide handle, ideal for rapid derivatization and the generation of compound libraries for high-throughput screening and SAR studies.

For researchers and drug development professionals, selecting the correct isomer is a critical decision that will shape the entire synthetic and medicinal chemistry strategy. A thorough understanding of their distinct properties is essential for leveraging the full potential of the versatile piperazin-2-one core.

References

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

-

Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-5. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. (n.d.). Retrieved February 12, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Methoxybenzyl_piperidine-2_4-dione]([Link]

-

PubChem. 1-(4-Methoxyphenyl)piperazine. (n.d.). Retrieved February 12, 2026, from [Link]

-

Prezzavento, O., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(11), 2997. Available at: [Link]

-

Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

-

ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). Retrieved February 12, 2026, from [Link]

-

Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Semantic Scholar. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]

-

ResearchGate. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). Retrieved February 12, 2026, from [Link]

-

ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

-

Wikipedia. 4-Benzylpiperidine. (2023, December 27). Retrieved February 12, 2026, from [Link]

-

PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. (n.d.). Retrieved February 12, 2026, from [Link]

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Retrieved February 12, 2026, from [Link]

-

ResearchGate. The visual comparison of the N,N-disubstituted piperazine (left), and.... (n.d.). Retrieved February 12, 2026, from [Link]

-

Tsymbalyuk, O., et al. (2023). 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one is an activator of contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties. ResearchGate. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Retrieved February 12, 2026, from [Link]

-

Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4. Available at: [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]

-

PubChem. 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone. (n.d.). Retrieved February 12, 2026, from [Link]

-

Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4140-4151. Available at: [Link]

-

Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-9. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guidance for the Strategic Building Block: 1-(4-Methoxybenzyl)piperazin-2-one

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its inherent structural features, including a combination of amide and amine functionalities, allow for diverse chemical modifications and the presentation of pharmacophoric elements in a defined three-dimensional space. The introduction of a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom at position 1, yielding 1-(4-Methoxybenzyl)piperazin-2-one, offers a stable yet readily cleavable protecting group, making it a valuable and versatile building block in multi-step organic syntheses. This guide provides an in-depth overview of commercial suppliers for this key intermediate, guidance on quality assessment, and a technical protocol for its application. The piperazine moiety is often found in drugs and bioactive molecules due to its diverse roles depending on its position in the molecule and the therapeutic class.[1]

Commercial Sourcing of 1-(4-Methoxybenzyl)piperazin-2-one

A critical first step in any research or development program is the reliable sourcing of starting materials. The quality and purity of building blocks like 1-(4-Methoxybenzyl)piperazin-2-one directly impact the success of subsequent synthetic steps and the integrity of biological data. Several commercial suppliers offer this compound, each with varying levels of purity, available quantities, and supporting documentation.

Below is a comparative summary of prominent suppliers:

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| ChemScene | 1-(4-Methoxybenzyl)piperazin-2-one | 893747-38-1 | ≥98% | Offers custom synthesis and commercial production services.[2] |

| Echemi (CHEMLYTE SOLUTIONS CO.,LTD) | 1-(4-Methoxybenzyl)piperazin-2-one | 893747-38-1 | Industrial Grade | A manufactory based in China with several years of experience.[3] |

Note: While Sigma-Aldrich is a major chemical supplier, their catalog lists the related compound 1-(4-Methoxybenzyl)piperazine (CAS 21867-69-6) with 97% purity, which is a different, though structurally related, chemical. Researchers should be meticulous in verifying the CAS number to ensure they are procuring the correct piperazin-2-one derivative.

Expert Insights on Quality Control and Validation

As a senior application scientist, I cannot overstate the importance of rigorous quality control upon receiving any chemical intermediate. The following workflow is recommended to ensure the integrity of your starting material.

Caption: Recommended workflow for sourcing and in-house validation of chemical building blocks.

1. Certificate of Analysis (CoA) Review: Always request and scrutinize the supplier's CoA. This document should provide key analytical data, including purity assessment by a primary method (e.g., NMR, HPLC) and confirmation of identity (e.g., Mass Spectrometry).

2. ¹H NMR Spectroscopy: An in-house ¹H NMR is the gold standard for confirming the structure of the compound. The spectrum should be consistent with the expected chemical shifts and splitting patterns for 1-(4-Methoxybenzyl)piperazin-2-one. Pay close attention to the aromatic region, the characteristic singlet for the benzylic protons, and the resonances for the piperazinone ring protons.

3. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent technique to confirm the molecular weight and assess the purity of the material. The expected molecular weight for C₁₂H₁₆N₂O₂ is 220.27 g/mol .[2][3] The LC chromatogram will also reveal the presence of any impurities.

Synthetic Utility and Application Protocol

The 4-methoxybenzyl (PMB) group is a versatile protecting group for secondary amines. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, yet can be readily removed under oxidative or strongly acidic conditions. This makes 1-(4-Methoxybenzyl)piperazin-2-one a valuable precursor for the synthesis of more complex piperazin-2-one derivatives. For instance, the remaining secondary amine within the piperazinone ring can be functionalized through various reactions such as acylation, alkylation, or arylation.

The synthesis of piperazin-2-one derivatives can be achieved through methods like cascade double nucleophilic substitution.[4] The piperazine moiety is a common feature in a variety of drug candidates, including those targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells and D3 receptor antagonists.[5][6][7]

Protocol: N-Acylation of 1-(4-Methoxybenzyl)piperazin-2-one

This representative protocol details a standard N-acylation reaction, a common step in the elaboration of the piperazin-2-one scaffold.

Materials:

-

1-(4-Methoxybenzyl)piperazin-2-one

-

Acyl chloride of choice (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(4-Methoxybenzyl)piperazin-2-one (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

-

Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: A typical workflow for the N-acylation of 1-(4-Methoxybenzyl)piperazin-2-one.

Conclusion

1-(4-Methoxybenzyl)piperazin-2-one is a strategic building block for the synthesis of diverse and complex molecules of interest in drug discovery. Careful selection of commercial suppliers and rigorous in-house quality control are paramount to ensuring the success of synthetic campaigns. The straightforward reactivity of the piperazin-2-one core, coupled with the stability and cleavability of the PMB protecting group, provides a reliable and efficient platform for the generation of novel chemical entities.

References

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023-10-31).

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022-04-29). Molecules. Retrieved from [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022-04-29). PubMed. Retrieved from [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]

-

1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012-05-10). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]

-

N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one from Ethyl Chloroacetate

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and receptor-binding interactions, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] Piperazine derivatives have demonstrated a vast therapeutic spectrum, including applications as antipsychotic, antidepressant, and anxiolytic agents.[4]

Within this class, the piperazin-2-one motif is of particular importance.[5][6] The embedded amide functionality introduces a rigid, planar element and a hydrogen bond donor/acceptor site, making it an effective peptidomimetic.[7] This structural feature is invaluable for designing molecules that can mimic peptide turns or interact with biological targets that recognize peptide backbones.

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-methoxybenzyl)piperazin-2-one, a key intermediate for building more complex bioactive molecules. The described methodology follows a robust two-step process involving an initial N-acylation followed by an intramolecular cyclization, starting from the readily available precursors N-(4-methoxybenzyl)ethane-1,2-diamine and ethyl chloroacetate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Overall Synthetic Strategy

The synthesis is achieved through a sequential N-acylation and intramolecular amidation (lactamization). The primary amine of N-(4-methoxybenzyl)ethane-1,2-diamine selectively attacks the electrophilic carbon of ethyl chloroacetate. The resulting intermediate undergoes a base-mediated intramolecular cyclization to yield the desired piperazin-2-one ring system.

Caption: High-level workflow for the synthesis of 1-(4-Methoxybenzyl)piperazin-2-one.

Mechanistic Insights

The success of this synthesis hinges on the differential reactivity of the nucleophiles and electrophiles involved.

-

Initial N-Acylation: The reaction is initiated by the nucleophilic attack of the primary amine of N-(4-methoxybenzyl)ethane-1,2-diamine on the alkyl chloride of ethyl chloroacetate. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, ensuring regioselective acylation. The chloride ion is an excellent leaving group, facilitating this SN2 reaction.[8]

-

Intramolecular Cyclization: Following the initial acylation, the newly formed secondary amine is positioned to attack the ester carbonyl carbon. This intramolecular cyclization is typically promoted by a base (e.g., potassium carbonate, triethylamine) or thermal energy. The base deprotonates the secondary amine, increasing its nucleophilicity and driving the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, forming the stable six-membered lactam ring.[9][10]

Caption: Simplified reaction mechanism showing N-acylation and subsequent cyclization.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained laboratory professionals. Adherence to all institutional and governmental safety regulations is mandatory.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazard GHS Pictograms |

| N-(4-methoxybenzyl)ethane-1,2-diamine | C₁₀H₁₆N₂O | 180.25 | N/A | 138-142 | Corrosive, Health Hazard |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | -26 | 144-146 | Flammable, Acute Toxic, Health Hazard, Corrosive |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| Acetonitrile (CH₃CN), anhydrous | C₂H₃N | 41.05 | -45 | 81-82 | Flammable, Acute Toxic, Health Hazard, Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -97 | 39-40 | Health Hazard, Irritant |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |

| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Health Hazard, Environmental Hazard |

| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | 1124 | N/A | Not classified as hazardous |

Step-by-Step Procedure

Step A: Synthesis of Ethyl 2-((2-((4-methoxybenzyl)amino)ethyl)amino)acetate (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxybenzyl)ethane-1,2-diamine (5.0 g, 27.7 mmol, 1.0 eq).

-

Add anhydrous acetonitrile (100 mL) to dissolve the diamine.

-

Add anhydrous potassium carbonate (7.66 g, 55.4 mmol, 2.0 eq) to the solution. The potassium carbonate acts as a base to scavenge the HCl generated during the reaction.

-

In a separate dropping funnel, prepare a solution of ethyl chloroacetate (3.40 g, 2.95 mL, 27.7 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

-

Add the ethyl chloroacetate solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

-

Expert Insight: A slow, dropwise addition is crucial to minimize potential side reactions, such as dialkylation of the diamine.

-

-

After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate salts. Wash the solid residue with acetonitrile (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate as a viscous oil. This crude product is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization to 1-(4-Methoxybenzyl)piperazin-2-one

-

Transfer the crude intermediate from Step A into a 250 mL round-bottom flask.

-

Add anhydrous acetonitrile (120 mL) and anhydrous potassium carbonate (7.66 g, 55.4 mmol, 2.0 eq).

-

Heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC (Eluent: 5% Methanol in DCM). The spot corresponding to the intermediate should disappear, and a new spot for the cyclized product will form.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-(4-methoxybenzyl)piperazin-2-one.

Purification and Characterization

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Slurry pack a column with silica gel in 100% hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry onto the column.

-

Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 70% EtOAc). Collect fractions based on TLC analysis.

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-methoxybenzyl)piperazin-2-one as a white to off-white solid.

-

Characterization:

-

Yield: Calculate the percentage yield based on the initial amount of N-(4-methoxybenzyl)ethane-1,2-diamine.

-

Melting Point: Determine the melting point and compare it with literature values.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.25 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.79 (s, 3H, -OCH₃), ~3.50 (s, 2H, Ar-CH₂-), ~3.30 (t, 2H, -CH₂-N-), ~3.20 (s, 2H, -CH₂-CO-), ~2.80 (t, 2H, -CO-N-CH₂-). (Note: These are predicted values based on similar structures[12]).

-

Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₂H₁₆N₂O₂ + H⁺ = 221.13).

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step A | 1. Incomplete reaction. 2. Dialkylation side product formation. | 1. Increase reflux time and re-check with TLC. 2. Ensure slow, dropwise addition of ethyl chloroacetate at room temperature before heating. |

| Incomplete Cyclization | 1. Insufficient base. 2. Insufficient reaction time or temperature. | 1. Ensure K₂CO₃ is anhydrous and use the correct stoichiometry. 2. Prolong the reflux time, monitoring periodically with TLC. |

| Difficult Purification | Presence of closely-eluting impurities. | Adjust the solvent system for column chromatography. A shallower gradient (e.g., 20% to 50% EtOAc over a larger volume) may improve separation. |

| Product is an Oil/Gummy | Residual solvent or minor impurities. | Triturate the crude product with cold diethyl ether or recrystallize from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling: Ethyl chloroacetate is toxic, corrosive, and a lachrymator. Handle with extreme care. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal protocols.

References

- The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. Vertex AI Search.

- Synthesis of Piperazin-2-ones. Thieme Chemistry.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google.

- Piperazin-2-one | Intermedi

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Which product will be formed by the reaction of primary amine with ethyl chloroacetate?

- Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.

- Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed.

- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of Piperazin-2-one Derivatives

Abstract & Strategic Importance

The piperazin-2-one (2-oxopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and GPCR ligands. Its unique geometry constrains peptide backbones, improving bioavailability and metabolic stability compared to linear peptides.

However, functionalizing this ring presents a classic chemoselectivity challenge. The scaffold contains two distinct nitrogen centers:[1][2][3][4]

-

N4 (Amine): A secondary amine (nucleophilic, basic).

-

N1 (Lactam): An amide nitrogen (non-nucleophilic, acidic).

This guide provides a definitive, field-tested protocol for achieving absolute regiocontrol between these two sites. We move beyond generic "mix-and-heat" chemistry to a causality-driven workflow based on pKa manipulation and steric protection.

Mechanistic Grounding: The "Why" Behind the Protocol

To achieve regioselectivity, one must exploit the electronic disparity between N1 and N4.

Electronic Profile

-

N4 Position (Amine):

-

Character:

hybridized secondary amine. -

pKa (Conjugate Acid): ~8.0–9.0.

-

Reactivity: Acts as a classic nucleophile in

reactions under mild basic conditions.

-

-

N1 Position (Lactam):

-

Character:

hybridized amide. The lone pair is delocalized into the carbonyl oxygen. -

pKa (N-H): ~15–17.

-

Reactivity: Non-nucleophilic in neutral media. Requires deprotonation by a strong base (e.g., NaH, LiHMDS) to form the reactive imidate/enolate species.

-

The Selectivity Rule

"Soft" conditions favor N4; "Hard" conditions (post-protection) favor N1. Attempting to alkylate N1 without protecting N4 almost invariably leads to N4-alkylation or complex mixtures of N1/N4 bis-alkylation. Therefore, an orthogonal protection strategy is the only "self-validating" route for high-yield N1 functionalization.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct synthetic pathway based on your target regiochemistry.

Figure 1: Decision matrix for regioselective functionalization. Blue path denotes direct nucleophilic substitution; Red path denotes the protection-activation strategy.

Experimental Protocols

Protocol A: N4-Selective Alkylation (Direct)

Objective: Selective alkylation of the secondary amine without affecting the lactam.

Mechanism:

Reagents:

-

Piperazin-2-one (1.0 equiv)[5]

-

Alkyl Halide (1.1 equiv)[6]

-

Potassium Carbonate (

) (2.0 equiv) or TEA (3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (1.0 mmol) and

(2.0 mmol) in anhydrous MeCN (5 mL). -

Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

-

Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation.

-

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (stain with ninhydrin; free amine will disappear) or LC-MS.

-

Optimization: If conversion is slow, heat to 60°C.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water/brine. Dry over

. Purify via flash column chromatography (typically MeOH/DCM gradient).

Validation Data:

-

1H NMR: Look for the disappearance of the broad NH signal at the N4 position and the appearance of alkyl protons adjacent to N4 (typically

2.3–2.8 ppm). The amide proton (N1-H,

Protocol B: N1-Selective Alkylation (Via N4-Boc Protection)

Objective: Functionalization of the amide nitrogen. Mechanism: Irreversible deprotonation of lactam followed by alkylation.

Reagents:

-

Piperazin-2-one (1.0 equiv)[5]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Alkyl Halide (1.2 equiv)

-

Trifluoroacetic Acid (TFA)[4]

Step-by-Step Procedure:

Phase 1: N4-Protection[5]

-

Dissolve piperazin-2-one (1.0 mmol) in DCM (5 mL) and add

(1.5 mmol). -

Add

(1.1 mmol) at 0°C. Stir at RT for 2 hours. -

Workup: Wash with 1M citric acid (to remove unreacted amine), then brine. Dry and concentrate. Yield is typically quantitative.

-

Checkpoint: Confirm formation of 4-Boc-piperazin-2-one .

-

Phase 2: N1-Alkylation (The Critical Step)

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Deprotonation: Dissolve 4-Boc-piperazin-2-one in anhydrous DMF or THF. Cool to 0°C.[7]

-

Base Addition: Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 minutes until gas evolution (

) ceases.-

Why: This forms the sodium salt of the lactam. The solution often turns slightly yellow/cloudy.

-

-

Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–6 hours.

-

Quench: Carefully add saturated

solution. Extract with EtOAc (3x). -

Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: N4-Deprotection

-

Dissolve the N1-alkylated intermediate in DCM (2 mL).

-

Add TFA (1 mL) or 4M HCl in Dioxane. Stir for 1 hour.

-

Concentrate in vacuo. Neutralize with saturated

or basic resin if the free base is required.

Comparative Data Analysis

The following table summarizes the expected outcomes based on base selection and protecting group strategy.

| Variable | Protocol A (N4-Target) | Protocol B (N1-Target) |

| Primary Base | NaH or LiHMDS (Strong) | |

| Solvent | MeCN or Acetone | DMF or THF (Anhydrous) |

| N4 Status | Free (Reactive) | Protected (Boc/Cbz) |

| Active Species | Neutral Amine ( | Lactam Anion ( |

| Temp | 25°C – 60°C | 0°C (Addition) -> 25°C |

| Major Side Product | N1/N4-Bis-alkylation (if excess R-X used) | O-Alkylation (rare, but possible with hard electrophiles) |

| Typical Yield | 85–95% | 70–85% (over 3 steps) |

Troubleshooting & Optimization (PAT)

Issue: O-Alkylation vs. N-Alkylation (Protocol B)

-

Symptom:[2][3][5][7][8][9] Formation of an imidate ether instead of the N-alkyl lactam.

-

Cause: "Hard" electrophiles (e.g., MeI, MOM-Cl) combined with "hard" counter-ions (Li+) can favor oxygen attack.

-

Solution: Use a softer counter-ion (KHMDS instead of LiHMDS) or stick to NaH/DMF which generally favors N-alkylation for lactams due to solvent coordination.

Issue: Incomplete Deprotection (Protocol B, Phase 3)

-

Symptom:[2][3][5][7][8][9] NMR shows broad peaks; mass spec shows +100 or +56 fragments.

-

Solution: Ensure the carbamate is fully cleaved. For bulky N1-substituents, the N4-Boc group might be sterically crowded. Switch to 4M HCl/Dioxane and heat to 40°C if TFA/DCM is too slow.

References

-

General Synthesis & Scaffold Utility

- Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis (2023).

-

N1-Alkylation Methodology (Protection Strategy)

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists.

-

pKa and Structural Analysis

-

Regioselectivity in Similar Nitrogen Heterocycles

- Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous mechanistic principles regarding NaH usage).

-

Solid Phase & Advanced Synthesis

- Direct N1-monosubstitutions of piperazine. (Discusses direct methods vs protection).

Sources

- 1. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines | MDPI [mdpi.com]

- 8. uregina.ca [uregina.ca]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-(4-Methoxybenzyl)piperazin-2-one as a Versatile Peptidomimetic Scaffold

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structural and functional aspects of peptides, provide a compelling strategy to overcome these limitations. The piperazin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, capable of inducing specific secondary structures like β-turns.[1][2][3][4] This guide details the synthesis, incorporation, and strategic manipulation of 1-(4-Methoxybenzyl)piperazin-2-one, a key building block for advanced peptidomimetic design. The 4-methoxybenzyl (PMB) group serves as a versatile N-protecting group, enabling orthogonal deprotection strategies crucial for complex architectures, including on-resin cyclization to generate constrained macrocycles.[5][6][7] These protocols are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating next-generation therapeutics.

Introduction: The Rationale for the Piperazin-2-one Scaffold